molecular formula C14H16ClN3O B2674933 2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide CAS No. 2034453-37-5

2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Cat. No. B2674933
CAS RN: 2034453-37-5
M. Wt: 277.75
InChI Key: VVEGHEDBNLOTBD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as CDP323, and it belongs to the class of benzamides.

Scientific Research Applications

Molecular Structure and Interaction Studies

Research into antipyrine-like derivatives, including 2-chloro-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide, focuses on their intermolecular interactions, crystal packing, and stabilization energies. Studies utilizing X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have provided insight into the compound's solid-state structures. These studies reveal that molecular sheets formed by the compound are primarily stabilized through hydrogen bonding, with significant contributions from electrostatic energy. Such research is crucial for understanding the compound's potential in materials science and molecular engineering (Saeed et al., 2020).

Antimicrobial and Antifungal Activity

The compound's derivatives have been synthesized and tested for their antimicrobial and antifungal activities. Research has shown that certain pyrazoline and pyrazole derivatives, closely related to this compound, exhibit significant activity against various bacterial and fungal strains. These findings highlight the potential for developing new antimicrobial agents based on the compound's structure (Hassan, 2013).

Exploration of Non-Steroidal Agonists in Biochemistry

The compound and its derivatives have been investigated as non-steroidal agonists for the glucocorticoid receptor (GR), showing potential in biochemistry and pharmacology. X-ray crystal structure studies of the GR ligand-binding domain bound to derivatives of the compound provide insights into the agonistic activity and offer a basis for designing new GR agonists with potential therapeutic applications (Madauss et al., 2008).

Pharmaceutical Chemistry and Drug Design

Further research into the compound's derivatives has explored their pharmacological activities, including antimicrobial, antioxidant, and antiviral effects. This research underlines the compound's versatility in drug design and pharmaceutical chemistry, providing a foundation for developing new therapeutic agents with broad-spectrum activity (Raparla et al., 2013).

properties

IUPAC Name

2-chloro-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-10-9-11(17-18(10)2)7-8-16-14(19)12-5-3-4-6-13(12)15/h3-6,9H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEGHEDBNLOTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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